molecular formula C6H9N3O2 B1372515 2-(2-Aminoethyl)pyrimidine-4,6-diol CAS No. 1082402-61-6

2-(2-Aminoethyl)pyrimidine-4,6-diol

Cat. No.: B1372515
CAS No.: 1082402-61-6
M. Wt: 155.15 g/mol
InChI Key: FOVOXSRFVWPYGG-UHFFFAOYSA-N
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Description

2-(2-Aminoethyl)pyrimidine-4,6-diol is a heterocyclic organic compound with the molecular formula C6H9N3O2 This compound features a pyrimidine ring substituted with an aminoethyl group at the second position and hydroxyl groups at the fourth and sixth positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Aminoethyl)pyrimidine-4,6-diol typically involves multi-step processes. One common method starts with the reaction of 2-amino-4,6-dihydroxypyrimidine with 2-bromoethylamine. The reaction proceeds under basic conditions, often using a base such as sodium hydroxide or potassium carbonate, to facilitate the substitution of the bromine atom with the aminoethyl group.

Another approach involves the cyclization of appropriate precursors, such as 2-amino-4,6-dihydroxypyrimidine and 2-chloroethylamine, under acidic or basic conditions to form the desired pyrimidine ring structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-(2-Aminoethyl)pyrimidine-4,6-diol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form derivatives with different functional groups.

    Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of pyrimidine-4,6-dione derivatives.

    Reduction: Formation of aminoethyl-substituted pyrimidine derivatives.

    Substitution: Formation of various substituted pyrimidine derivatives depending on the reagents used.

Scientific Research Applications

2-(2-Aminoethyl)pyrimidine-4,6-diol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme mechanisms and interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(2-Aminoethyl)pyrimidine-4,6-diol involves its interaction with specific molecular targets, such as enzymes and receptors. The aminoethyl group can form hydrogen bonds and electrostatic interactions with active sites of enzymes, potentially inhibiting their activity. The hydroxyl groups may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    2-(2-Aminoethyl)pyridine-4,6-diol: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-(2-Aminoethyl)thiazole-4,6-diol: Contains a thiazole ring instead of a pyrimidine ring.

    2-(2-Aminoethyl)imidazole-4,6-diol: Features an imidazole ring in place of the pyrimidine ring.

Uniqueness

2-(2-Aminoethyl)pyrimidine-4,6-diol is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. The presence of both aminoethyl and hydroxyl groups allows for diverse chemical modifications and interactions with biological targets, making it a versatile compound in research and industrial applications.

Properties

IUPAC Name

2-(2-aminoethyl)-4-hydroxy-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c7-2-1-4-8-5(10)3-6(11)9-4/h3H,1-2,7H2,(H2,8,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOVOXSRFVWPYGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=C(NC1=O)CCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(2-Aminoethyl)pyrimidine-4,6-diol
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2-(2-Aminoethyl)pyrimidine-4,6-diol
Reactant of Route 6
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